molecular formula C4H4FNO3S2 B2696821 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride CAS No. 1934464-25-1

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2696821
CAS No.: 1934464-25-1
M. Wt: 197.2
InChI Key: SHCGQBFHBGEDAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-methoxy-1,3-thiazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .

Scientific Research Applications

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This makes the compound a potential candidate for the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,3-thiazole-5-sulfonamide
  • 2-Methoxy-1,3-thiazole-5-sulfonic acid
  • 2-Methoxy-1,3-thiazole-5-sulfonyl chloride

Uniqueness

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of enzyme inhibitors and other biologically active molecules .

Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGQBFHBGEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934464-25-1
Record name 2-methoxy-1,3-thiazole-5-sulfonyl fluoride
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